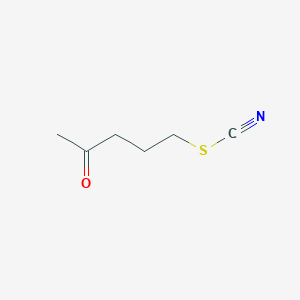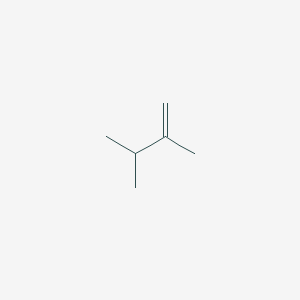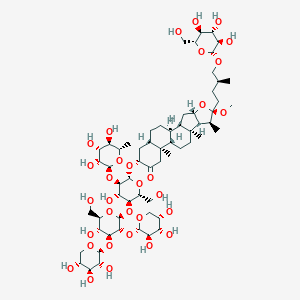
F-Raxgg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
F-Raxgg is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the family of compounds known as Raxgg, which are structurally related to the naturally occurring amino acid, arginine. F-Raxgg has been shown to have a wide range of potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Wirkmechanismus
The mechanism of action of F-Raxgg is not fully understood, but it is believed to involve the binding of the compound to specific amino acid residues on target proteins. This binding can result in changes to the conformation or activity of the protein, leading to downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
F-Raxgg has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using F-Raxgg in lab experiments is its ability to selectively bind to specific proteins, allowing for the study of protein-protein interactions and cellular signaling pathways. Additionally, the compound is relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of F-Raxgg in lab experiments. One major limitation is the potential for off-target effects, as the compound may bind to proteins other than the intended target. Additionally, the compound may have limited solubility in certain experimental conditions, making it difficult to use in certain assays.
Zukünftige Richtungen
There are several potential future directions for the study of F-Raxgg. One major area of interest is in the development of more specific and potent analogs of the compound, which may have improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of F-Raxgg and its effects on cellular processes. Finally, the compound may have potential therapeutic applications, particularly in the treatment of diseases involving aberrant protein-protein interactions or signaling pathways.
Conclusion
F-Raxgg is a synthetic compound that has shown significant potential in scientific research. Its ability to selectively bind to specific proteins makes it a valuable tool for studying protein-protein interactions and cellular signaling pathways. While there are some limitations to its use in lab experiments, the compound has several advantages, including its stability and ease of synthesis. Future research on F-Raxgg may lead to the development of more specific and potent analogs, as well as potential therapeutic applications.
Synthesemethoden
F-Raxgg is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method used may vary depending on the specific application of the compound. One common method involves the reaction of arginine with a series of reagents, resulting in the formation of F-Raxgg.
Wissenschaftliche Forschungsanwendungen
F-Raxgg has been shown to have a wide range of potential applications in scientific research. One major area of interest is in the study of protein-protein interactions. F-Raxgg has been shown to bind to a variety of proteins, including enzymes and receptors, and can be used to study the effects of these interactions on cellular processes.
Another potential application of F-Raxgg is in the study of cellular signaling pathways. By binding to specific proteins involved in these pathways, F-Raxgg can be used to study the effects of various stimuli on cellular signaling.
Eigenschaften
CAS-Nummer |
156788-87-3 |
|---|---|
Produktname |
F-Raxgg |
Molekularformel |
C62H102O32 |
Molekulargewicht |
1359.5 g/mol |
IUPAC-Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13S,16R,18S)-16-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-15-one |
InChI |
InChI=1S/C62H102O32/c1-22(19-82-54-47(78)44(75)41(72)34(16-63)87-54)9-12-62(81-6)23(2)37-33(94-62)14-28-26-8-7-25-13-32(29(66)15-61(25,5)27(26)10-11-60(28,37)4)86-58-52(92-57-48(79)43(74)38(69)24(3)85-57)49(80)50(36(18-65)89-58)90-59-53(93-56-46(77)40(71)31(68)21-84-56)51(42(73)35(17-64)88-59)91-55-45(76)39(70)30(67)20-83-55/h22-28,30-59,63-65,67-80H,7-21H2,1-6H3/t22-,23-,24-,25-,26+,27-,28-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44-,45+,46+,47+,48+,49-,50+,51-,52+,53+,54+,55-,56-,57-,58+,59-,60-,61-,62+/m0/s1 |
InChI-Schlüssel |
HCDDAJCHPRFUKB-SXQZMISGSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
Kanonische SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
Synonyme |
3 beta-hydroxy-22alpha-methoxy-26-O-beta-D-glucopyranosyloxy-5alpha-furostan-2-one-3-O-(O-alpha-L-rhamnopyranosyl-(1-2)-O-(O-alpha-L-arabinopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4))-beta-D-galactopyranoside) 3-hydroxy-22-methoxy-26-glucopyranosyloxy-furostan-2-one-3-O-(O-rhamnopyranosyl-(1-2)-O-(O-arabinopyranosyl-(1-2)-O-(xylopyranosyl-(1-3))-glucopyranosyl-(1-4))galactopyranoside) F-RAXGG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



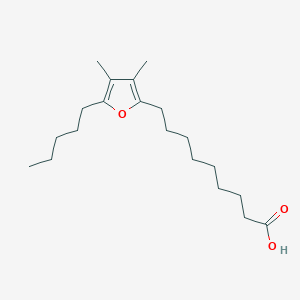
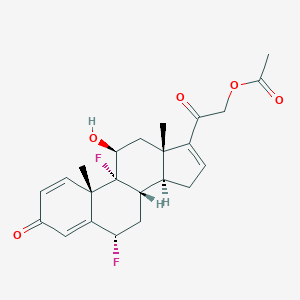

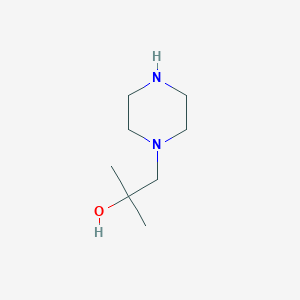
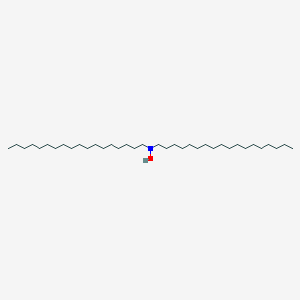
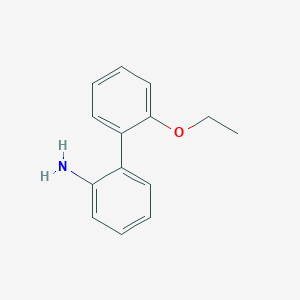
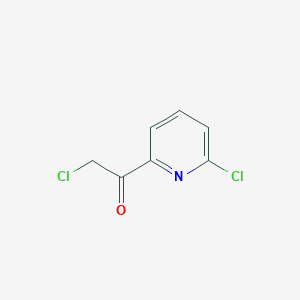
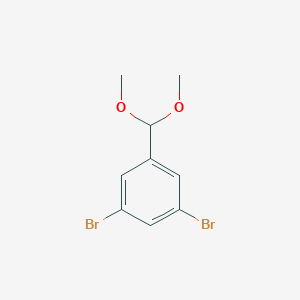
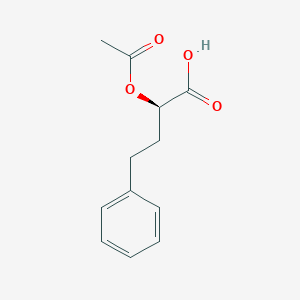
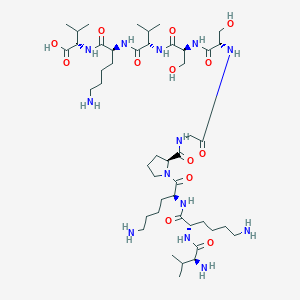
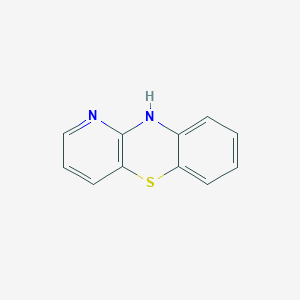
![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
